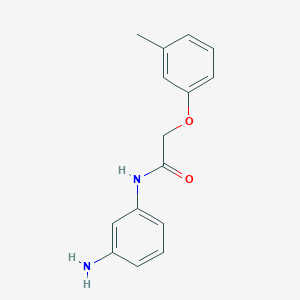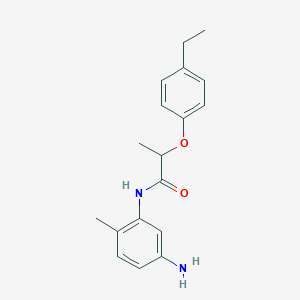
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, also known as NAP-2MP, is a synthetic amide molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. NAP-2MP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a tool in biochemical and physiological experiments. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 3-nitroaniline with 2-methylphenol to form 3-(2-methylphenoxy)aniline, which is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield the final product.
Starting Materials
3-nitroaniline, 2-methylphenol, 2-bromo-N-(propan-2-yl)propanamide, Sodium ethoxide, Ethanol, Hydrochloric acid, Sodium hydroxide, Diethyl ethe
Reaction
Step 1: 3-nitroaniline is dissolved in ethanol and reacted with sodium ethoxide to form the corresponding ethoxide salt., Step 2: 2-methylphenol is dissolved in ethanol and reacted with the ethoxide salt from step 1 to form 3-(2-methylphenoxy)aniline., Step 3: 3-(2-methylphenoxy)aniline is dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt., Step 4: The hydrochloride salt from step 3 is dissolved in water and reacted with sodium hydroxide to form the free base., Step 5: 2-bromo-N-(propan-2-yl)propanamide is dissolved in diethyl ether and reacted with the free base from step 4 to yield N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Applications De Recherche Scientifique
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been used as a reagent in organic synthesis and as a tool in biochemical and physiological experiments. It has been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the digestive system.
Mécanisme D'action
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide works by binding to receptors on the surface of cells. Once bound to the receptor, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit a variety of cellular processes, depending on the type of receptor it binds to. For example, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit the release of neurotransmitters, hormones, and other messengers, or it can activate or inhibit the activity of enzymes.
Effets Biochimiques Et Physiologiques
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been shown to have anti-cancer effects and to have effects on the metabolism of lipids and glucose.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a relatively stable molecule and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide also has some limitations for use in lab experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It can also be difficult to measure the precise concentration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide in a solution.
Orientations Futures
There are a number of potential future directions for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. It could be used to study the effects of drugs on the nervous system, cardiovascular system, immune system, endocrine system, and digestive system. It could also be used to study the effects of drugs on metabolic processes, such as the metabolism of lipids and glucose. Additionally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on cancer cells and to study the effects of drugs on inflammation and oxidative stress. Finally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on the development and function of organs and tissues.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXDQUUBJCRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

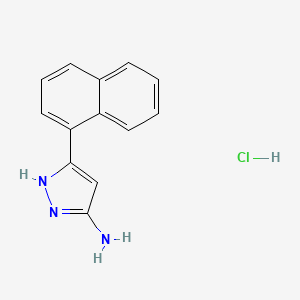
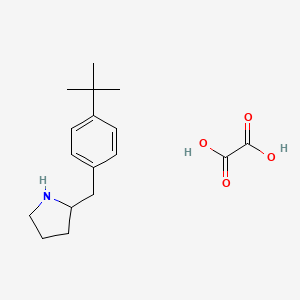
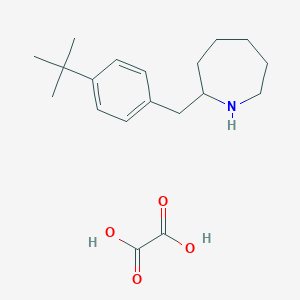



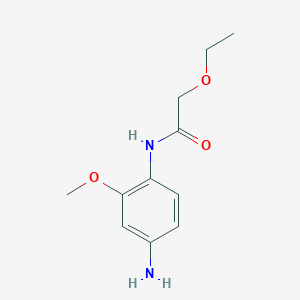
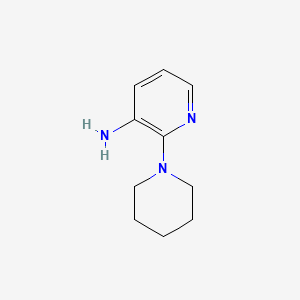
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)


